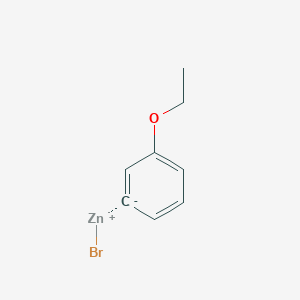
3-EthoxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-EthoxyphenylZinc bromide is an organozinc compound with the molecular formula C8H9BrOZn. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds, making them valuable intermediates in the preparation of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-EthoxyphenylZinc bromide can be synthesized through the reaction of 3-ethoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 3-ethoxyphenyl bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
This includes using larger reaction vessels, ensuring proper mixing and temperature control, and employing purification techniques such as distillation or recrystallization to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-EthoxyphenylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can react with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides or other electrophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves the use of carbonyl compounds and may require a catalyst or base to facilitate the reaction.
Substitution Reactions: Often carried out in the presence of a suitable solvent and may require heating or the use of a catalyst.
Coupling Reactions: Generally performed using palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Resulting from substitution reactions.
Biaryl Compounds: Produced through coupling reactions.
Aplicaciones Científicas De Investigación
3-EthoxyphenylZinc bromide has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the preparation of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of new materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions
Mecanismo De Acción
The mechanism of action of 3-EthoxyphenylZinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound is electron-deficient, making the carbon-zinc bond highly polarized. This polarization allows the carbon atom to act as a nucleophile, attacking electrophilic centers in other molecules. The resulting reactions lead to the formation of new carbon-carbon bonds, which are essential in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
PhenylZinc Bromide: Lacks the ethoxy group, making it less reactive in certain reactions.
3-MethoxyphenylZinc Bromide: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and selectivity.
4-EthoxyphenylZinc Bromide: The ethoxy group is positioned differently, affecting the compound’s steric and electronic properties .
Uniqueness
3-EthoxyphenylZinc bromide is unique due to the presence of the ethoxy group at the meta position on the phenyl ring. This positioning can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C8H9BrOZn |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
bromozinc(1+);ethoxybenzene |
InChI |
InChI=1S/C8H9O.BrH.Zn/c1-2-9-8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ZXTRESZVGVEWAH-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=CC=C[C-]=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


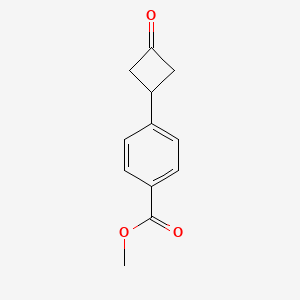
![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide](/img/structure/B14897029.png)
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
![2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol](/img/structure/B14897035.png)

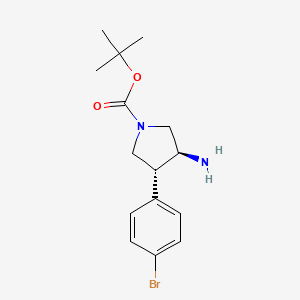
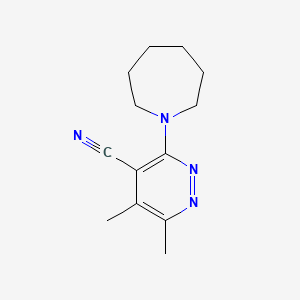
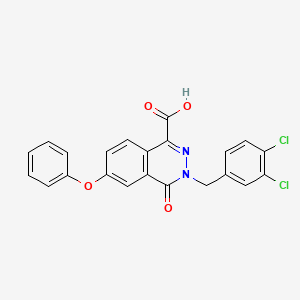
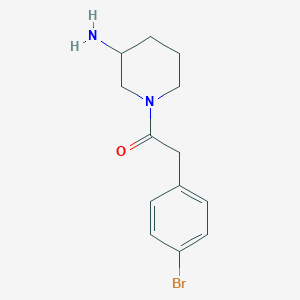
![n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)
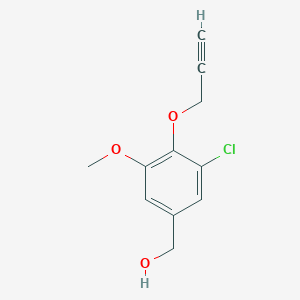
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)
